(2R)-2-(4-Fluorophenyl)azetidine hydrochloride
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Overview
Description
(2R)-2-(4-Fluorophenyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring structure. The presence of a fluorophenyl group attached to the azetidine ring enhances its chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-Fluorophenyl)azetidine hydrochloride typically involves the reaction of 4-fluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-Fluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R)-2-(4-Fluorophenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-2-(4-Fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-Phenylazetidine hydrochloride
- (2R)-2-(4-Chlorophenyl)azetidine hydrochloride
- (2R)-2-(4-Bromophenyl)azetidine hydrochloride
Uniqueness
(2R)-2-(4-Fluorophenyl)azetidine hydrochloride stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it more effective in various applications compared to its analogs .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
(2R)-2-(4-fluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1 |
InChI Key |
ZSYLILXYSPZTFI-SBSPUUFOSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)F.Cl |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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